molecular formula C25H25FN4O3 B11199317 N-(5-fluoro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(5-fluoro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11199317
M. Wt: 448.5 g/mol
InChI Key: QUJWIOLFTOJJOA-UHFFFAOYSA-N
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Description

N-(5-FLUORO-2-METHYLPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-FLUORO-2-METHYLPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and pyrrolopyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Condensation: reactions to form the pyrrolopyrimidine core.

    Amidation: reactions to attach the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-FLUORO-2-METHYLPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-FLUORO-2-METHYLPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.

    Interacting with nucleic acids: Binding to DNA or RNA to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-FLUORO-2-METHYLPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE include other pyrrolopyrimidine derivatives with different substituents. Examples include:

  • N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE
  • N-(5-BROMO-2-METHYLPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(5-FLUORO-2-METHYLPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to molecular targets.

Properties

Molecular Formula

C25H25FN4O3

Molecular Weight

448.5 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C25H25FN4O3/c1-17-9-10-19(26)13-21(17)28-22(31)15-30-14-20(18-7-4-3-5-8-18)23-24(30)25(32)29(16-27-23)11-6-12-33-2/h3-5,7-10,13-14,16H,6,11-12,15H2,1-2H3,(H,28,31)

InChI Key

QUJWIOLFTOJJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4

Origin of Product

United States

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